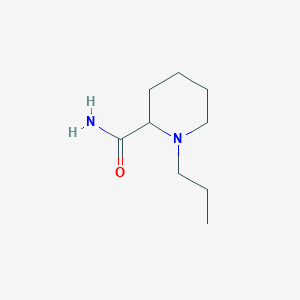

1-Propylpiperidine-2-carboxamide

Descripción general

Descripción

1-Propylpiperidine-2-carboxamide, also known as ropivacaine, is a local anesthetic belonging to the amino amide group. It is primarily used for surgical and post-operative pain relief. This compound is known for its long-acting effects and reduced cardiotoxicity compared to other local anesthetics .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Propylpiperidine-2-carboxamide can be synthesized through various methods. One common approach involves the reaction of 2,6-dimethylaniline with 1-propylpiperidine-2-carboxylic acid chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions: 1-Propylpiperidine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of this compound.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted amides or other derivatives.

Aplicaciones Científicas De Investigación

Pharmacological Properties

Ropivacaine is characterized by its ability to block sodium ion influx in nerve fibers, leading to reversible inhibition of nerve impulse conduction. This mechanism is crucial for its effectiveness as a local anesthetic. Compared to other anesthetics like bupivacaine, ropivacaine has a lower lipophilicity, which results in reduced penetration of large myelinated motor fibers and a lower risk of motor blockade. This property makes it particularly useful in situations where motor function preservation is desired .

Surgical Anesthesia

Ropivacaine is widely used in surgical settings for regional anesthesia. Clinical trials have demonstrated its efficacy in various types of surgeries, including orthopedic procedures and cesarean sections. It can be administered via different routes such as epidural infusion or peripheral nerve blocks. Its effectiveness has been compared favorably against bupivacaine and levobupivacaine, showing similar or superior outcomes with fewer side effects .

Pain Management

Ropivacaine is also utilized for acute pain management, particularly in postoperative settings. Studies indicate that it provides effective analgesia when administered through continuous epidural infusion or intermittent bolus administration during labor and postoperative recovery .

Chronic Pain Management

Recent research has explored the use of ropivacaine in managing chronic pain conditions. Its application in chronic pain management protocols has shown promise, with ongoing studies investigating its long-term efficacy and safety profiles .

Case Studies

Several case studies illustrate the clinical effectiveness of ropivacaine:

- Case Study 1 : A study involving patients undergoing total knee arthroplasty demonstrated that those receiving ropivacaine via femoral nerve block reported significantly lower pain scores compared to those receiving traditional analgesics .

- Case Study 2 : In a randomized controlled trial on labor analgesia, ropivacaine was found to provide effective pain relief with a lower incidence of motor block compared to bupivacaine, allowing mothers greater mobility during labor .

Safety Profile

Ropivacaine exhibits a favorable safety profile with reduced risks of central nervous system and cardiovascular toxicity compared to other local anesthetics. This is attributed to its pharmacokinetic properties, which include high protein binding (approximately 94%) and a low free plasma fraction (about 5%) . However, caution is advised in specific populations, such as the elderly or those with cardiovascular conditions, due to rare reports of cardiac arrest associated with its use .

Research Insights and Future Directions

Ongoing research continues to explore the potential applications of ropivacaine beyond traditional uses. Investigations into its role in treating neuropathic pain and cancer-related pain are underway. Additionally, advancements in drug delivery systems aim to enhance the efficacy and duration of action of ropivacaine through novel formulations and techniques such as liposomal encapsulation .

Mecanismo De Acción

The primary mechanism of action of 1-Propylpiperidine-2-carboxamide involves the reversible blockade of sodium ion channels in nerve fibers. By preventing the inward movement of sodium ions, it inhibits the propagation of nerve impulses, leading to localized anesthesia. This compound specifically targets voltage-gated sodium channels, which are crucial for the initiation and conduction of nerve signals .

Comparación Con Compuestos Similares

Bupivacaine: Another long-acting local anesthetic with higher cardiotoxicity.

Lidocaine: A widely used local anesthetic with shorter duration of action.

Mepivacaine: Similar to lidocaine but with a slightly longer duration of action

Uniqueness: 1-Propylpiperidine-2-carboxamide stands out due to its lower cardiotoxicity and longer duration of action compared to other local anesthetics. Its unique structure, with a propyl group on the piperidine nitrogen atom, contributes to its distinct pharmacological properties .

Actividad Biológica

1-Propylpiperidine-2-carboxamide, commonly known as N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide, is a compound that has garnered significant attention in the field of pharmacology due to its notable biological activity, particularly as a local anesthetic. This article explores its mechanisms of action, pharmacokinetics, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical formula of this compound is with a molecular weight of approximately 274.4 g/mol. The compound features a piperidine ring and a carboxamide functional group, which contribute to its pharmacological properties.

This compound primarily exerts its biological effects through the blockade of sodium channels in neuronal cell membranes. This mechanism inhibits the propagation of nerve impulses, leading to analgesia. Specifically, the compound binds preferentially to the inactive state of sodium channels, which limits the spread of seizure activity and reduces nociceptive signaling pathways.

| Mechanism | Description |

|---|---|

| Sodium Channel Blockade | Prevents propagation of nerve impulses by inhibiting sodium influx |

| Analgesic Effect | Provides pain relief during surgical procedures and in neuropathic pain treatment |

| Differential Targeting | Affects various sodium channel subtypes, influencing anesthetic potency |

Pharmacokinetics

The pharmacokinetics of this compound have been studied in various clinical settings. It demonstrates favorable absorption and distribution characteristics, with lower systemic toxicity compared to traditional local anesthetics such as bupivacaine. Studies indicate that it achieves effective plasma concentrations with a rapid onset of action.

Clinical Applications

This compound is predominantly used in medical settings for its local anesthetic properties. It has been shown to be effective in various surgical procedures and pain management protocols. Notably, it has been evaluated for its use in patients with resistance to other anesthetics, such as in cases involving scorpion stings .

Case Study: Efficacy in Sub-Arachnoid Block

A recent case series involving ten patients demonstrated successful sensory and motor block using hyperbaric ropivacaine (a formulation related to this compound) in individuals with documented resistance to bupivacaine. The study noted variations in onset time based on the history of scorpion stings, indicating the compound's potential effectiveness even in challenging clinical scenarios .

Safety Profile

The safety profile of this compound is generally favorable. Clinical evaluations have reported minimal adverse effects compared to other local anesthetics. Its lower toxicity suggests that it may be suitable for patients with varying degrees of renal impairment.

Propiedades

IUPAC Name |

1-propylpiperidine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-2-6-11-7-4-3-5-8(11)9(10)12/h8H,2-7H2,1H3,(H2,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFVPCZHHNKGMDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCCC1C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.